Potassium (4-chloropyridin-3-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(4-chloropyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPIPQWPRIMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682506 | |
| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-67-5 | |
| Record name | Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boron Trifluoride Etherate Route
A less common approach involves reacting 4-chloropyridine with boron trifluoride etherate (BF₃·OEt₂) in the presence of potassium carbonate:
Conditions :
Grignard-Based Synthesis
Grignard reagents (e.g., 4-chloropyridin-3-ylmagnesium bromide) react with trimethyl borate to form boronic acids, which are subsequently fluoridated:
Limitations :
-
Requires strict anhydrous conditions.
-
Limited scalability due to sensitivity of Grignard intermediates.
Optimization of Reaction Parameters
Stoichiometry and Solvent Effects
-
KHF₂ Excess : Aggarwal’s method uses 2.2 equivalents of KHF₂, sufficient to drive fluoridation while minimizing acidic byproducts.
-
Solvent Choice : Methanol-water mixtures (1:1) optimally balance solubility and reaction kinetics. Pure methanol slows dissolution of KHF₂, while excess water promotes hydrolysis.
Temperature and Time
-
Room Temperature : Ideal for minimizing decomposition of the pyridine ring. Elevated temperatures (>40°C) risk protodeboronation.
-
Reaction Time : 12–24 hours ensures complete conversion without over-fluoridation.
Purification Techniques
Azeotropic Pinacol Removal
Critical in Aggarwal’s protocol, repeated dissolution in 50% aqueous methanol and evaporation under reduced pressure (45–50°C, 15–25 mbar) removes pinacol contaminants:
| Cycles (n) | Pinacol Residual (mol%) | Yield (%) |
|---|---|---|
| 3 | <0.5 | 95 |
| 6 | <0.1 | 97 |
Crystallization vs. Extraction
-
Crystallization : Effective for crystalline trifluoroborates (e.g., alkyl-substituted derivatives) but fails for oily products.
-
Acetone Extraction : Preferred for non-crystalline salts, yielding >90% purity after filtration.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Vedejs’ Protocol | Boronic Acid | 50–70 | 80–85 | Moderate |
| Aggarwal’s Method | Pinacolboronic Ester | 95–98 | >99 | High |
| BF₃·OEt₂ Route | 4-Chloropyridine | 60–65 | 70–75 | Low |
Key Insight : Aggarwal’s method outperforms others in yield and purity, making it the industrial standard for aryltrifluoroborates.
Challenges and Limitations
-
Protodeboronation Risk : Acidic conditions during fluoridation can hydrolyze the C–B bond, necessitating pH control.
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Isomer Contamination : Competing boronation at pyridine C-2 or C-4 positions requires directing groups or steric hindrance.
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Cost of Pinacolboronic Esters : High reagent costs may limit large-scale applications.
Chemical Reactions Analysis
Potassium (4-chloropyridin-3-yl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (4-chloropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (4-chloropyridin-3-yl)trifluoroborate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and involve the coordination of the boron reagent with the palladium catalyst .
Comparison with Similar Compounds
Positional Isomers: Chloropyridinyl Trifluoroborates
Potassium (6-chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3):
- Structural difference: Chlorine at the 6-position vs. 4-position.
- Reactivity: Positional isomerism affects electronic distribution, altering coupling efficiency. The 6-chloro derivative may exhibit steric hindrance in cross-couplings due to proximity of Cl and BF₃K groups .
- Purity: 97% (vs. 96% for the 4-chloro analog) .
Potassium (2-chloropyridin-4-yl)trifluoroborate (CAS: 1992782-05-4):
Halogenated Aromatic Trifluoroborates
Potassium (3-chlorophenyl)trifluoroborate (CAS: 1111732-87-6):
- Structural difference: Chlorine on a phenyl ring vs. pyridine.
- Reactivity: Pyridinyl derivatives generally exhibit higher reactivity in coupling due to the electron-deficient nature of the pyridine ring. Phenyl analogs require harsher conditions (e.g., higher Pd catalyst loading) .
- Stability: Pyridinyl trifluoroborates are more moisture-sensitive than phenyl analogs .
- Potassium (2,4-dichlorophenyl)trifluoroborate (CAS: 192863-38-0): Structural difference: Two chlorine substituents. Applications: Enhanced electron-withdrawing effects improve oxidative stability but reduce nucleophilicity in couplings. Melting point: 98–104°C (higher than mono-chloro analogs) .
Functionalized Pyridinyl Trifluoroborates
- Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate (CAS: 1953098-33-3):
Reactivity in Cross-Coupling Reactions
Biological Activity
Potassium (4-chloropyridin-3-yl)trifluoroborate is an organoboron compound with significant potential in synthetic chemistry and biological applications. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the chemical formula K[C₅H₄ClBF₃]. It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroborate group, which enhances its reactivity in various chemical reactions. The compound typically appears as a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Biological Activity Overview
Organoboron compounds, including this compound, have been recognized for their diverse biological activities. These include:
- Anticancer Properties : Organoboron compounds can serve as intermediates in the synthesis of anticancer agents. Their ability to form stable carbon-carbon bonds makes them valuable in developing biologically active molecules.
- Enzyme Inhibition : Some organoboron compounds exhibit inhibitory effects on enzymes relevant to various diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Direct Boronation : The compound can be synthesized through direct reaction of 4-chloropyridine with boron trifluoride in the presence of potassium fluoride.
- Suzuki Coupling Reactions : This method utilizes palladium catalysts to couple aryl halides with boronic acids or their derivatives, allowing for the formation of complex organic molecules.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine-based organoboron compounds exhibit promising anticancer activity. For instance, a study demonstrated that specific derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine structure can significantly influence biological activity .
Enzyme Inhibition Studies
Research has highlighted the potential of organoboron compounds to inhibit key enzymes involved in cancer progression. For example, some studies have shown that modifications in the boronate structure can lead to improved inhibition of enzymes like IKKβ, which plays a critical role in inflammatory responses associated with cancer .
Comparative Analysis of Related Compounds
The following table summarizes the structural differences and biological activities of this compound compared to other organotrifluoroborates:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Aryl Trifluoroborate | Chlorine substitution enhances reactivity | Potential anticancer properties |
| Potassium phenyltrifluoroborate | Aryl Trifluoroborate | Commonly used in cross-coupling reactions | Limited biological data |
| Potassium (5-chloropyridin-2-yl)trifluoroborate | Aryl Trifluoroborate | Different substitution pattern affecting reactivity | Emerging research on biological effects |
Q & A
Q. Key Considerations :
- Method A requires strict pH control to avoid boronic acid decomposition.
- Method B is sensitive to moisture, necessitating inert atmosphere conditions.
What are the primary applications of this compound in organic synthesis?
Basic
this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, critical in pharmaceutical and materials science research. Its stability under aqueous conditions makes it preferable over boronic acids in many protocols .
How can photoredox conditions improve synthesis efficiency?
Advanced
Recent advancements employ visible-light photoredox catalysis to synthesize trifluoroborates. This method eliminates the need for stoichiometric additives (e.g., oxidants), enhancing sustainability. For example, irradiation at 450 nm with a Ru(bpy)₃²⁺ catalyst facilitates direct borylation of halogenated pyridines, reducing side reactions and improving yields .
What factors influence the hydrolysis of trifluoroborate salts in aqueous conditions?
Advanced
Hydrolysis to boronic acid intermediates is governed by:
- Base concentration : ≥3 equivalents of K₂CO₃ or Cs₂CO₃ accelerate hydrolysis (monitored via ¹⁹F NMR) .
- Temperature : Protodeboronation to 4-chloropyridine occurs rapidly at >55°C .
| Base Equivalents | Hydrolysis Rate (25°C) | Protodeboronation (%) |
|---|---|---|
| 1 eq K₂CO₃ | Slow | <5% |
| 3 eq Cs₂CO₃ | Complete in 6 h | ~30% (55°C) |
What safety precautions are necessary when handling this compound?
Q. Basic
- GHS Hazards : Acute oral toxicity (Category 4), severe skin/eye irritation (Category 1C).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Sealed container, RT, moisture-free .
How can inconsistent yields in Suzuki-Miyaura couplings be addressed?
Advanced
Inconsistent yields often stem from solvent systems and fluoride release:
- Solvent Optimization : THF/water (10:1) outperforms toluene/water (3:1) due to better borate solubility .
- Additives : Adding KF (1–2 eq) stabilizes the active [RBF₃]⁻ species, suppressing protodeboronation .
What analytical techniques confirm structure and purity?
Q. Basic
- ¹¹B and ¹⁹F NMR : Verify trifluoroborate integrity (δ¹¹B ≈ 3 ppm; δ¹⁹F ≈ -140 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 227.98 for [C₅H₃ClBF₃K]⁻) .
What are the roles of endogenous fluoride in coupling reactions?
Advanced
Fluoride ions (from trifluoroborate hydrolysis):
- Catalyst Activation : Facilitate Pd⁰ → Pd²⁺ oxidation for catalytic turnover.
- Side Reactions : Excess fluoride promotes protodeboronation (yield loss) but can be mitigated by adjusting base stoichiometry .
How should this compound be stored to maintain stability?
Q. Basic
- Conditions : Sealed under argon, RT, desiccated (humidity <30%).
- Stability : Decomposes within 72 hours if exposed to moisture .
How does the chloro substituent affect reactivity in cross-couplings?
Advanced
The 4-chloro group on the pyridine ring:
- Electron-Withdrawing Effect : Enhates electrophilicity, improving oxidative addition to Pd⁰.
- Steric Hindrance : Minimal, allowing efficient transmetalation.
- Directing Effects : Positions coupling partners meta to boron, enabling regioselective biaryl formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
